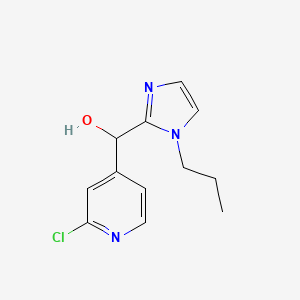

(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol” is a complex organic compound that contains a pyridine and imidazole ring. The pyridine ring is substituted with a chlorine atom and a methanol group, while the imidazole ring carries a propyl substituent .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring and an imidazole ring. The pyridine ring carries a chlorine atom and a methanol group, while the imidazole ring carries a propyl substituent .科学的研究の応用

Synthesis and Conversion into Carbonyl Compounds

Imidazole derivatives like (1-methyl-1H-imidazol-2-yl)methanol are used in the synthesis of various carbonyl compounds. These derivatives are prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents. This process highlights the versatility of imidazole derivatives in synthetic chemistry (Ohta, Hayakawa, Nishimura & Okamoto, 1987).

Formation of Triaryl Dihydroimidazoles

Imidazole derivatives contribute to the formation of triaryl dihydroimidazoles from aryl aldehydes. The structural characterization of these compounds, such as cis- and trans-isomers, provides insights into the diverse chemical behaviors and applications of imidazole-related compounds (Fernandes et al., 2007).

Structural and Magnetic Property Studies

Imidazole derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical are key in studying the relationship between crystal stacking structures and magnetic properties. This highlights the application of imidazole compounds in advanced material science, particularly in magnetic susceptibility and behavior analyses (Yong, Zhang & She, 2013).

Synthesis of Novel Heterocyclic Compounds

Imidazole derivatives are central in synthesizing various heterocyclic compounds with potential applications in pharmaceutical, medicinal, and agricultural sciences. These syntheses emphasize the significance of imidazole compounds in drug and agricultural chemistry (Ande, 2012).

Applications in Anticancer and Antimicrobial Research

Imidazole-based compounds have been studied for their potential anticancer and antimicrobial properties. This showcases their importance in the development of new therapeutic agents and their role in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).

Corrosion Inhibition

Imidazole-based molecules like [4-(1H-imidazole-1-yl)-phenyl]methanol have been applied as corrosion inhibitors for carbon steel in acidic mediums. This application is critical in material science and engineering, demonstrating the versatility of imidazole derivatives beyond biological applications (Costa et al., 2021).

作用機序

Target of Action

It’s known that imidazole-containing compounds, which this molecule is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

The properties of imidazole compounds, such as their solubility in water and other polar solvents, can be influenced by environmental factors .

特性

IUPAC Name |

(2-chloropyridin-4-yl)-(1-propylimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-2-6-16-7-5-15-12(16)11(17)9-3-4-14-10(13)8-9/h3-5,7-8,11,17H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEYKUWUXFPIIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1C(C2=CC(=NC=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)

![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)

![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)